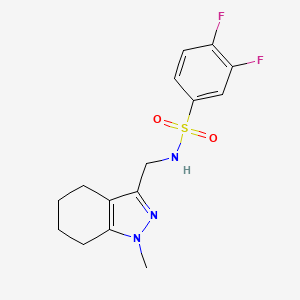

3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O2S/c1-20-15-5-3-2-4-11(15)14(19-20)9-18-23(21,22)10-6-7-12(16)13(17)8-10/h6-8,18H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSGVQRCQOHWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the 1-Methyl-4,5,6,7-Tetrahydro-1H-Indazole Moiety

The tetrahydroindazole core is synthesized via cyclocondensation reactions employing cyclohexenone derivatives and hydrazine hydrate. A representative method involves:

- Cyclohexenone hydrazone formation : Reacting cyclohexenone with methylhydrazine in ethanol under reflux to yield 1-methyl-4,5,6,7-tetrahydro-1H-indazole.

- Reductive aromatization : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride reduction stabilizes the tetrahydro structure while introducing the methyl group at the N1 position.

Key parameters:

Synthesis of 3,4-Difluorobenzenesulfonyl Chloride

The sulfonyl chloride precursor is prepared via chlorosulfonation of 1,2-difluorobenzene:

- Chlorosulfonic acid treatment : 1,2-Difluorobenzene reacts with chlorosulfonic acid at 0–5°C to form 3,4-difluorobenzenesulfonic acid.

- Thionyl chloride quench : Conversion to the sulfonyl chloride using SOCl₂ under reflux (yield: 85–90%).

Sulfonamide Coupling Reaction

The final step involves coupling the tetrahydroindazole-methylamine intermediate with 3,4-difluorobenzenesulfonyl chloride:

Procedure :

- Amine preparation : 1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is generated by reductive amination of the indazole aldehyde using NaBH₃CN in methanol.

- Sulfonylation : React the amine (1.0 equiv) with 3,4-difluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C. Triethylamine (2.5 equiv) is added to scavenge HCl.

- Workup : After 12 h at room temperature, the mixture is washed with brine, dried (MgSO₄), and concentrated.

- Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the title compound as a white solid (62–70%).

Optimization Insights :

- Solvent selection : DCM or THF improves sulfonyl chloride reactivity compared to polar aprotic solvents.

- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv) ensures complete amine conversion.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction (as in) confirms the planarity of the sulfonamide group and chair conformation of the tetrahydroindazole ring. Key metrics:

- Bond lengths : S–N = 1.633 Å, C–F = 1.341 Å

- Dihedral angles : 85.2° between benzene and indazole planes.

Industrial-Scale Production Considerations

Process Optimization

Purity Control

- HPLC : >99% purity (C18 column, acetonitrile/water gradient)

- Impurity profiling : Identifies residual solvents (EtOAc < 500 ppm) and unreacted sulfonyl chloride (<0.1%).

Applications and Derivatives

While the primary application of this compound remains under investigation, structurally related sulfonamides exhibit COX-2 inhibition and anticancer activity . Derivatives modified at the indazole N1 or sulfonamide nitrogen are being explored for enhanced pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: : The replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles like sodium hydroxide (NaOH) or halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer or inflammation.

Industry

In industry, this compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamides

The compound’s structural uniqueness lies in its combination of fluorine atoms and the partially saturated indazole system. Below is a comparative analysis with pharmacopeial sulfonamides (Table 1) and discussion of key differences:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Therapeutic Class/Activity |

|---|---|---|---|---|

| Target Compound | Benzenesulfonamide | 3,4-difluoro, tetrahydroindazole-methyl | ~369.3 (calculated) | Hypothesized kinase/GPCR modulation |

| 4-Amino-6-chloro-1,3-benzenedisulfonamide | Benzenedisulfonamide | 4-amino, 6-chloro | ~305.2 | Antibacterial/Diuretic candidate |

| 6-Chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | Benzothiadiazine | 6-chloro, cyclic sulfonamide | ~331.8 | Diuretic (e.g., hydrochlorothiazide) |

| N-{[2′-(1H-Tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine | Biphenyl-tetrazole | Tetrazole, L-valine | ~436.5 | Antihypertensive (e.g., losartan) |

Key Comparisons

Core Heterocycles

- The tetrahydroindazole in the target compound contrasts with the benzothiadiazine (compound b) and tetrazole (compound c) cores in analogs. Indazoles are associated with kinase inhibition (e.g., polo-like kinase 1 inhibitors), while benzothiadiazines are classical diuretics . The partial saturation of the indazole may reduce planarity, altering binding pocket compatibility compared to fully aromatic systems.

Substituent Effects Fluorine atoms at the 3,4-positions increase electronegativity and metabolic stability relative to non-fluorinated analogs like compound a. This aligns with trends in drug design where fluorination enhances bioavailability and target affinity .

Pharmacological Implications

- Unlike the biphenyl-tetrazole system in compound c (angiotensin II receptor antagonism), the target compound’s structure suggests divergent mechanisms, possibly targeting intracellular enzymes (e.g., carbonic anhydrase IX) due to its sulfonamide group and hydrophobic indazole .

- Compound d’s dual benzothiadiazine-sulfonamide structure implies high diuretic potency, whereas the target compound’s indazole may shift activity toward anticancer or anti-inflammatory pathways.

Crystallographic and Computational Insights

While direct crystallographic data for the target compound is unavailable in the provided evidence, SHELX () and WinGX/ORTEP () are established tools for structural refinement and visualization. If the compound’s crystal structure were resolved, SHELXL could refine its geometry, and ORTEP could illustrate anisotropic displacement parameters, critical for understanding conformational stability .

Biological Activity

The compound 3,4-difluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a benzenesulfonamide moiety linked to a tetrahydro-indazole ring with difluoromethyl substitutions.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, including:

- Antitumor Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in cancer progression and other diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Growth Factor Receptors : The compound has demonstrated inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, it has shown an IC50 value of less than 4.1 nM against FGFR1 and 2.0 ± 0.8 nM against FGFR2 in enzymatic assays .

- Impact on Cell Cycle Regulation : Studies indicate that the compound may induce cell cycle arrest in cancer cells, thereby preventing their proliferation .

- Apoptotic Induction : There is evidence suggesting that the compound can trigger apoptosis in malignant cells through various signaling pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in different contexts:

- Study on Cancer Cell Lines : A study evaluated the effects of the compound on SNU16 and KG1 cell lines. The findings revealed IC50 values of 77.4 ± 6.2 nM and 25.3 ± 4.6 nM, respectively, indicating potent antiproliferative effects .

- In Vivo Studies : Animal models have shown promising results where administration of the compound led to significant tumor regression without notable toxicity .

Data Tables

| Biological Activity | IC50 Value (nM) | Cell Line |

|---|---|---|

| FGFR1 Inhibition | <4.1 | Various |

| FGFR2 Inhibition | 2.0 ± 0.8 | Various |

| SNU16 Cell Line | 77.4 ± 6.2 | Gastric Cancer |

| KG1 Cell Line | 25.3 ± 4.6 | Leukemia |

Q & A

Q. What mechanistic insights can be gained from studying sulfonamide hydrolysis under varying pH conditions?

- Methodology :

- Kinetic Studies : Monitor hydrolysis rates (UV-Vis at 270 nm) in buffers (pH 1–13) to identify acid/base-catalyzed pathways.

- Isotope Labeling : Use -H2O to trace oxygen incorporation into hydrolysis products via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.